
三碘化磷
描述
Phosphorus triiodide is an inorganic compound with the chemical formula PI₃. It appears as a dark red solid and is known for its instability, making it unsuitable for long-term storage. Despite this, it is commercially available and widely used in organic chemistry, particularly for converting alcohols to alkyl iodides. It also serves as a powerful reducing agent .
科学研究应用
Phosphorus triiodide has several applications in scientific research:
Organic Synthesis: Widely used for converting primary and secondary alcohols to alkyl iodides.
Semiconductor Industry: Used in the synthesis of black phosphate crystals, which are semiconducting materials for optoelectronic applications.
Solar Cells: Acts as a source of triiodide, which can be utilized as a charge carrier in electrolytes for dye-sensitized solar cells.
作用机制
Phosphorus triiodide (PI3) is an inorganic compound that is widely used in organic chemistry . It is a red solid that is too unstable to be stored for long periods of time .
Target of Action
The primary targets of phosphorus triiodide are alcohols . It is used in the laboratory for the conversion of primary or secondary alcohols to alkyl iodides .
Mode of Action
Phosphorus triiodide interacts with its targets (alcohols) to form alkyl iodides . This reaction is often carried out in situ by the reaction of red phosphorus with iodine in the presence of the alcohol .
Biochemical Pathways
The conversion of alcohols to alkyl iodides by phosphorus triiodide is a key step in many biochemical pathways. These alkyl iodides are useful compounds for nucleophilic substitution reactions, and for the preparation of Grignard reagents .
Pharmacokinetics
It’s important to note that phosphorus triiodide is unstable and reacts vigorously with water .
Result of Action
The result of phosphorus triiodide’s action is the formation of alkyl iodides from alcohols . This provides a useful tool for organic chemists, allowing them to carry out a variety of reactions.
Action Environment
The action of phosphorus triiodide is highly dependent on the environment. It is unstable and reacts vigorously with water . Therefore, it must be handled carefully to prevent unwanted reactions. It is also sensitive to the presence of alcohols, which are its primary targets .
生化分析
Biochemical Properties
Phosphorus triiodide is known for its role in biochemical reactions as a reducing agent. It interacts with various enzymes and proteins, facilitating the conversion of alcohols to alkyl iodides. This compound is particularly effective in reducing sulfoxides to sulfides, even at low temperatures. The interaction of phosphorus triiodide with biomolecules often involves the transfer of iodine atoms, which can alter the structure and function of the target molecules .
Cellular Effects
Phosphorus triiodide influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, phosphorus triiodide can disrupt normal cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
At the molecular level, phosphorus triiodide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites through the addition of iodine atoms. This modification can lead to changes in enzyme activity, affecting various biochemical pathways. Phosphorus triiodide also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phosphorus triiodide can change over time due to its instability and tendency to degrade. The compound’s stability is influenced by factors such as temperature, light, and the presence of moisture. Over time, phosphorus triiodide can decompose into phosphorous acid and hydroiodic acid, which can have different effects on cellular function. Long-term exposure to phosphorus triiodide in in vitro or in vivo studies has been shown to result in sustained oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of phosphorus triiodide vary with different dosages in animal models. At low doses, the compound can act as a mild reducing agent, facilitating normal biochemical reactions. At high doses, phosphorus triiodide can induce toxic effects, including oxidative damage to tissues and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
Phosphorus triiodide is involved in various metabolic pathways, particularly those related to the reduction of sulfoxides and the conversion of alcohols to alkyl iodides. It interacts with enzymes such as alcohol dehydrogenases and sulfoxide reductases, influencing the flux of metabolites through these pathways. The presence of phosphorus triiodide can alter the levels of key metabolites, affecting overall metabolic balance .
Transport and Distribution
Within cells and tissues, phosphorus triiodide is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. Phosphorus triiodide can be taken up by cells through specific transport mechanisms, allowing it to reach its target sites and exert its biochemical effects .
Subcellular Localization
Phosphorus triiodide’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. The localization of phosphorus triiodide can affect its activity, as different cellular environments can modulate its reactivity and interactions with other molecules .
准备方法
Phosphorus triiodide can be synthesized through several methods:
- The most common method involves the direct combination of white phosphorus and iodine in a neutral medium such as carbon disulfide:
Union of Elements: P4+6I2→4PI3
Phosphorus trichloride can be converted to phosphorus triiodide by reacting it with hydrogen iodide or certain metal iodides:Conversion from Other Phosphorus Halides: PCl3+3HI→PI3+3HCl
These methods are typically employed in laboratory settings due to the compound’s instability .
化学反应分析
Phosphorus triiodide undergoes various chemical reactions, including:
- Reacts vigorously with water to produce phosphorous acid and hydroiodic acid:
Hydrolysis: PI3+3H2O→H3PO3+3HI
Reduction: Acts as a powerful reducing agent, capable of reducing sulfoxides to sulfides even at low temperatures (e.g., -78°C).
Deoxygenation: Used to deoxygenate organic compounds.
Formation of Alkyl Iodides: Reacts with alcohols to form alkyl iodides, which are useful in nucleophilic substitution reactions and the preparation of Grignard reagents .
相似化合物的比较
Phosphorus triiodide is part of the phosphorus trihalides family, which also includes phosphorus trichloride (PCl₃) and phosphorus tribromide (PBr₃). Compared to these compounds, phosphorus triiodide is less stable and more reactive due to the weaker P-I bonds. This instability makes it less commonly used than its chlorinated and brominated counterparts. its strong reducing properties and ability to form alkyl iodides make it unique and valuable in specific organic synthesis applications .
Similar Compounds
- Phosphorus trichloride (PCl₃)
- Phosphorus tribromide (PBr₃)
- Phosphorus pentachloride (PCl₅)
- Phosphorus pentabromide (PBr₅)
Phosphorus triiodide stands out due to its specific reactivity and applications in organic chemistry and materials science.
属性
IUPAC Name |
triiodophosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/I3P/c1-4(2)3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHNNJXWQYFUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P(I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PI3, I3P | |
| Record name | Phosphorus triiodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Phosphorus_triiodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065475 | |
| Record name | Phosphorous triiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6872 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13455-01-1 | |
| Record name | Phosphorous triiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13455-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorus triiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous triiodide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorous triiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorus triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORUS TRIIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82QUK78Y7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


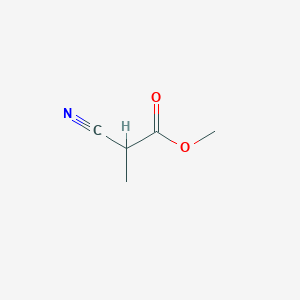


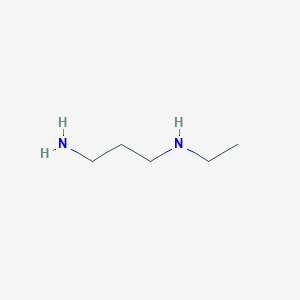
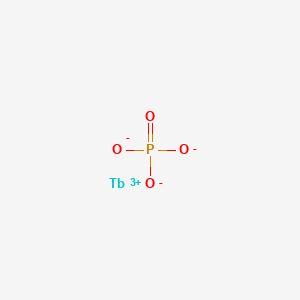

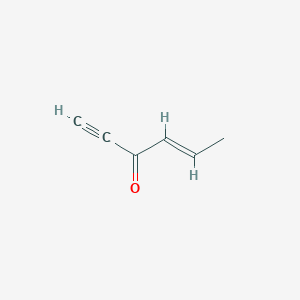
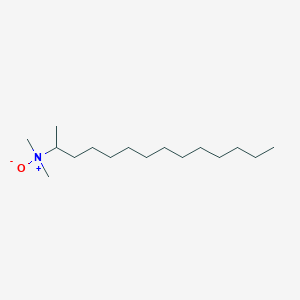
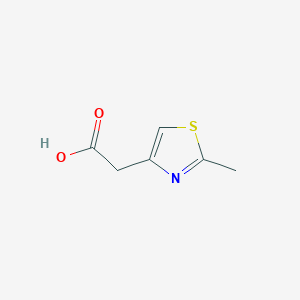
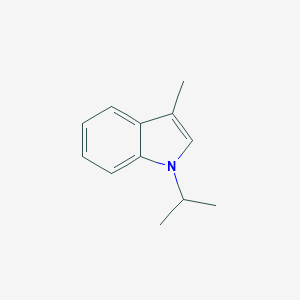
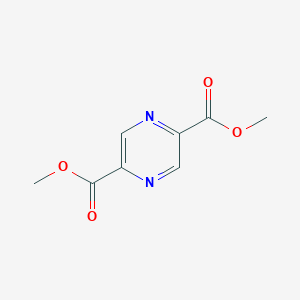
![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)
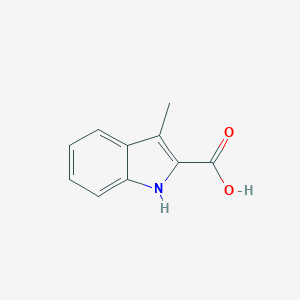
![(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane](/img/structure/B84876.png)
